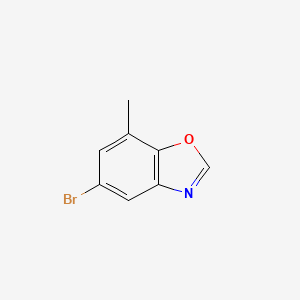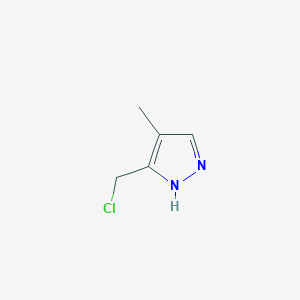
3-(chloromethyl)-4-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chloromethyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 4-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced at the 3-position of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(chloromethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-(chloromethyl)-4-carboxy-1H-pyrazole.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group, yielding 4-methyl-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Derivatives such as 3-(azidomethyl)-4-methyl-1H-pyrazole, 3-(thiomethyl)-4-methyl-1H-pyrazole, and 3-(aminomethyl)-4-methyl-1H-pyrazole.
Oxidation Reactions: 3-(chloromethyl)-4-carboxy-1H-pyrazole.
Reduction Reactions: 4-methyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring can interact with various receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(chloromethyl)-1H-pyrazole
- 4-methyl-1H-pyrazole
- 3-(bromomethyl)-4-methyl-1H-pyrazole
- 3-(hydroxymethyl)-4-methyl-1H-pyrazole
Uniqueness
3-(chloromethyl)-4-methyl-1H-pyrazole is unique due to the presence of both a chloromethyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry. The chloromethyl group provides a site for further functionalization, while the methyl group influences the compound’s stability and reactivity.
Propiedades
Fórmula molecular |
C5H7ClN2 |
|---|---|
Peso molecular |
130.57 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3,(H,7,8) |
Clave InChI |
IBWOHCPTIJSJDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


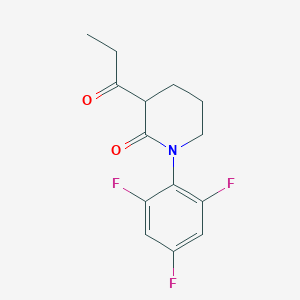
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13219679.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13219686.png)


![2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13219708.png)
![Piperazine, 1-[2-(phenylthio)ethyl]-](/img/structure/B13219715.png)
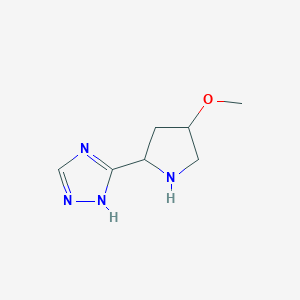
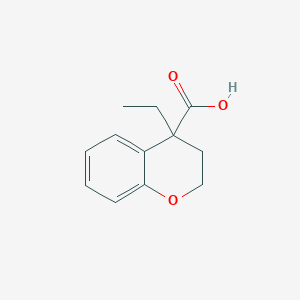
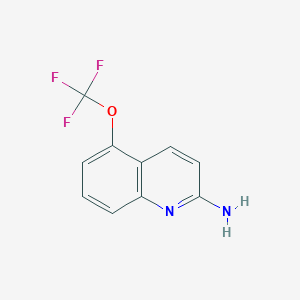
![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)

![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)
